Cas no 136553-81-6 (BQ-123)

BQ-123 structure
Produktname:BQ-123
BQ-123 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cyclo(D-a-aspartyl-L-prolyl-D-valyl-L-leucyl-D-tryptophyl)
- BQ-123
- C: DTRP-DASP-PRO-DVAL-LEU
- Cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu)
- BQ 123
- BQ-123.Sodium Salt
- BQ-518
- D-TRP-D-ASP-PRO-D-VAL-LEU
- M.W. 610.70 C31H42N6O7
- BQ-123 SODIUM SALT
- AKOS030526454
- cyclo-(D-Trp-D-Asp-L-Pro-D-Val-L-Leu)
- cyclo-[D-Asp-L-Pro-D-Val-L-Leu-D-Trp-]
- cyclo-[D-Asp-Pro-d-Val-Leu-d-Trp]
- GTPL997
- cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu-)
- cyclo(L-Leu-D-Trp-D-Asp-L-Pro-D-Val)
- BQ123
- HB3213
- cyclo-(D-Asp-Pro-D-Val-Leu-D-Trp)
- CCG-270231
- Cyclo(D-trp-D-asp-pro-D-val-leu)
- 2-((3R,6R,9S,12R,15S)-6-(1H-INDOL-3-YLMETHYL)-9-(2-METHYLPROPYL)-2,5,8,11,14-PENTAOXO-12-PROPAN-2-YL-1,4,7,10,13-PENTAZABICYCLO(13.3.0)OCTADECAN-3-YL)ACETIC ACID
- cyclo[D-Asp-L-Pro-D-Val-L-Leu-D-Trp]
- S2A8YZM151
- BDBM50197954
- cyclo-(D-Trp-D-Asp-Pro-D-Val-Leu)
- cyclo[D-Trp-D-Asp-Pro-D-Val-Leu]
- 2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
- Cyclo[D-trp-D-asp-L-pro-D-val-L-leu]
- cyclo(D-Asp-Pro-D-Val-Leu-D-Trp)
- cyclo[-D-Asp-Pro-D-Val-Leu-D-Trp-]
- cyclo(Trp-Asp-Pro-Val-Leu)
- CHEBI:2965
- cyclo(L-Pro-D-Val-L-Leu-D-Trp-D-Asp)
- C72461
- MFCD00133204
- NS00069585
- 2-((3R,6S,9R,12R,17aS)-9-((1H-indol-3-yl)methyl)-6-isobutyl-3-isopropyl-1,4,7,10,13-pentaoxohexadecahydro-1H-pyrrolo[1,2-a][1,4,7,10,13]pentaazacyclopentadecin-12-yl)acetic acid
- DTXSID70929476
- cyclo(-D-Trp-D-Asp-L-Pro-D-Val-L-Leu)
- HY-12378
- CS-5694
- WDPVL (modifications: Trp-1 = D-Trp, Val-4 = D-Val, Cyclized)
- DB12054
- CYCLO(D-.ALPHA.-ASPARTYL-L-PROLYL-D-VALYL-L-LEUCYL-D-TRYPTOPHYL)
- EX-A4062
- cyclo-(-D-Trp-D-Asp-Pro-D-Val-Leu)
- cyclo[(D)Trp-(D)Asp-Pro-(D)Val-Leu]
- 136553-81-6
- UNII-S2A8YZM151
- s7883
- BS-15415
- Q4836304
- cyclo(D-Asp-L-Pro-D-Val-L-Leu-D-Trp)
- C31H42N6O7
- BQ-123, >=99%, lyophilized powder
- CHEMBL314691
- AC-36502
- SCHEMBL1290617
- DA-51362
- 2-[(3S,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
- 2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-isobutyl-12-isopropyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid
- [(3R,6S,9R,12R,17AS)-9-(1H-INDOL-3-YLMETHYL)-3-ISOPROPYL-6-(2-METHYLPROPYL)-1,4,7,10,13-PENTAOXO-DODECAHYDROPYRROLO[1,2-A]1,4,7,10,13-PENTAAZACYCLOPENTADECAN-12-YL]ACETIC ACID
- BQ-123?
- 2-((3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-isobutyl-12-isopropyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo(13.3.0)octadecan-3-yl)acetic acid
- Cyclo(D-trp-D-asp-L-pro-D-val-L-leu)
- 2-((3S,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo(13.3.0)octadecan-3-yl)acetic acid
-
- MDL: MFCD00133204
- Inchi: InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1
- InChI-Schlüssel: VYCMAAOURFJIHD-PJNXIOHISA-N
- Lächelt: O=C(N[C@](C(N(CCC1)[C@]1([H])C2=O)=O)([H])CC(O)=O)[C@H](NC([C@@H](NC([C@H](N2)C(C)C)=O)CC(C)C)=O)CC3=CNC4=CC=CC=C34
Berechnete Eigenschaften
- Genaue Masse: 610.311498g/mol
- Oberflächenladung: 0
- XLogP3: 2.2
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Anzahl drehbarer Bindungen: 7
- Monoisotopenmasse: 610.311498g/mol
- Monoisotopenmasse: 610.311498g/mol
- Topologische Polaroberfläche: 190Ų
- Schwere Atomanzahl: 44
- Komplexität: 1110
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Tautomerzahl: 16
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Pulver
- Dichte: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 978.3°C at 760 mmHg
- Flammpunkt: 545.5°C
- Brechungsindex: 1.621
- Löslichkeit: Almost insoluble (0.042 g/l) (25 º C),
- PSA: 189.80000
- LogP: 2.08410
- Löslichkeit: Nicht verfügbar
BQ-123 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- WGK Deutschland:3
- Sicherheitshinweise: S22-S24/25
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
BQ-123 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB476955-1 mg |
BQ-123; . |
136553-81-6 | 1mg |
€172.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NA700-5mg |
BQ-123 |
136553-81-6 | 98+% | 5mg |
¥1665.0 | 2024-07-19 | |
TRC | B676693-0.1mg |
BQ-123 |
136553-81-6 | 0.1mg |
$ 70.00 | 2022-06-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B872358-10mg |
BQ-123 |
136553-81-6 | 99% | 10mg |
¥6,000.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6792-1 mg |
BQ123 |
136553-81-6 | 98.00% | 1mg |
¥799.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1238046-5mg |
BQ-123 SODIUM SALT |
136553-81-6 | 98% | 5mg |
$195 | 2024-06-07 | |
Chemenu | CM148945-10mg |
BQ-123 |
136553-81-6 | 98% | 10mg |
$458 | 2021-06-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6792-5 mg |
BQ123 |
136553-81-6 | 98.00% | 5mg |
¥3037.00 | 2022-02-28 | |
DC Chemicals | DC8392-1 g |
BQ-123 |
136553-81-6 | >98% | 1g |
$5000.0 | 2022-03-01 | |
S e l l e c k ZHONG GUO | S7883-5mg |
BQ-123 |
136553-81-6 | 99.97% | 5mg |
¥3232.35 | 2023-09-15 |
BQ-123 Verwandte Literatur
-
Zhong Jin Nat. Prod. Rep. 2003 20 606
-
Khaled M. Elattar,Ba?ak Do?ru Mert,M. Monier,Ahmed El-Mekabaty RSC Adv. 2020 10 15461
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:136553-81-6)BQ-123

Reinheit:99%/99%
Menge:100mg/250mg
Preis ($):175.0/295.0